2-(3-Chlorophenyl)acetaldehyde
Overview
Description
2-(3-Chlorophenyl)acetaldehyde is an organic compound with the molecular formula C₈H₇ClO. It is characterized by the presence of a chlorinated phenyl group attached to an acetaldehyde moiety. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Aldehydes in general can react with various biological targets, such as proteins and dna, leading to potential biological effects .
Mode of Action
Aldehydes, including 2-(3-Chlorophenyl)acetaldehyde, can undergo nucleophilic addition reactions with various nucleophiles present in biological systems. For instance, they can react with amines to form imines or with hydroxylamine to form oximes . The oxygen atom in aldehydes can also act as a nucleophile, but this is a reversible process leading to the formation of a hemiketal .
Biochemical Pathways
For example, they can be involved in the formation of Schiff bases, which play a role in the Maillard reaction, a type of non-enzymatic browning reaction .
Pharmacokinetics
They can be metabolized by various enzymes, including alcohol dehydrogenases and aldehyde dehydrogenases .
Result of Action
Aldehydes can cause various biological effects, depending on their reactivity and the specific biological targets they interact with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the aldehyde group. Moreover, the presence of other reactive species can influence the reactions that the aldehyde undergoes .
Biochemical Analysis
Biochemical Properties
2-(3-Chlorophenyl)acetaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the detoxification of aldehydes in the body. Additionally, this compound can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function and structure .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to alterations in gene expression and cellular metabolism. In some cell types, this compound has been shown to inhibit cell proliferation and induce apoptosis, highlighting its potential as a cytotoxic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to nucleophilic sites on biomolecules, forming covalent adducts. This binding can inhibit enzyme activity, particularly those involved in detoxification pathways. Additionally, this compound can induce the expression of stress response genes, leading to changes in cellular homeostasis. The compound’s ability to form Schiff bases with proteins also contributes to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and air. In vitro studies have shown that the cytotoxic effects of this compound can increase over time, potentially due to the accumulation of oxidative damage. Long-term exposure to the compound has been associated with sustained alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, this compound can cause significant toxicity, including liver and kidney damage. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by aldehyde dehydrogenase to form 2-(3-chlorophenyl)acetic acid. This metabolic conversion is crucial for the detoxification of the compound. Additionally, this compound can undergo conjugation reactions with glutathione, leading to the formation of less toxic metabolites. These metabolic pathways help to mitigate the potential harmful effects of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transport proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. Additionally, this compound can be found in the endoplasmic reticulum, where it may affect protein folding and processing. The localization of the compound to specific subcellular compartments is critical for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)acetaldehyde typically involves the chlorination of phenylacetaldehyde. One common method includes the reaction of phenylacetaldehyde with thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the meta position of the phenyl ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 3-Chlorophenylacetic acid.
Reduction: 2-(3-Chlorophenyl)ethanol.
Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenyl)acetaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Comparison with Similar Compounds
Phenylacetaldehyde: Lacks the chlorine atom, leading to different reactivity and applications.
2-(4-Chlorophenyl)acetaldehyde: Chlorine atom is at the para position, affecting its chemical behavior and biological interactions.
2-(2-Chlorophenyl)acetaldehyde: Chlorine atom is at the ortho position, resulting in steric hindrance and altered reactivity.
Uniqueness: 2-(3-Chlorophenyl)acetaldehyde is unique due to the specific positioning of the chlorine atom at the meta position, which influences its chemical reactivity and interaction with biological molecules. This positioning allows for selective reactions that are not possible with other isomers.
Properties
IUPAC Name |
2-(3-chlorophenyl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBOFJGDTDMTEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468849 | |
Record name | 2-(3-chlorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41904-40-9 | |
Record name | 2-(3-chlorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-chlorophenyl)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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